
n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide: is a synthetic organic compound with the molecular formula C₉H₁₅NO₃S. This compound features a unique structure that includes a formamide group attached to a 1,3-oxathiane ring, which is further substituted with four methyl groups and an oxo group. Its distinct chemical structure makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide typically involves the following steps:
Formation of the 1,3-Oxathiane Ring: The initial step involves the formation of the 1,3-oxathiane ring. This can be achieved by reacting a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring.
Introduction of the Formamide Group: The formamide group is introduced by reacting the oxathiane intermediate with formic acid or a formamide derivative under controlled conditions.
Methylation: The final step involves the methylation of the oxathiane ring to introduce the four methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the oxathiane intermediate and formamide derivatives.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formyl hydrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Formamides: From nucleophilic substitution reactions.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Polymer Chemistry: Used in the production of specialized polymers with unique properties.
Material Science: Employed in the development of new materials with specific chemical and physical characteristics.
作用机制
The mechanism by which N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active site residues, while the oxathiane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(2,2,6,6-Tetramethyl-4-piperidyl)formamide: Similar structure but with a piperidine ring instead of an oxathiane ring.
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-dioxan-5-yl)formamide: Similar structure but with a dioxane ring instead of an oxathiane ring.
Uniqueness
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide is unique due to the presence of the oxathiane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
6632-64-0 |
|---|---|
分子式 |
C9H15NO3S |
分子量 |
217.29 g/mol |
IUPAC 名称 |
N-(2,2,4,4-tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(10-5-11)7(12)13-9(3,4)14-8/h5-6H,1-4H3,(H,10,11) |
InChI 键 |
PCVDWCKTZVLQHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)OC(S1)(C)C)NC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



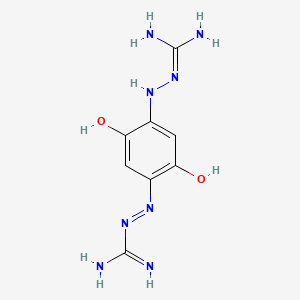
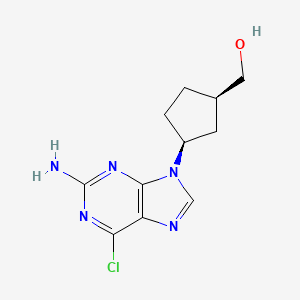
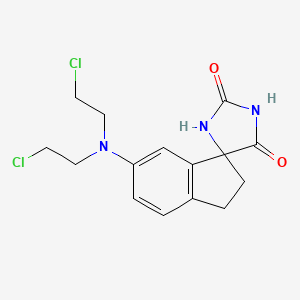
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
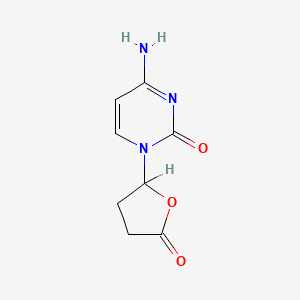
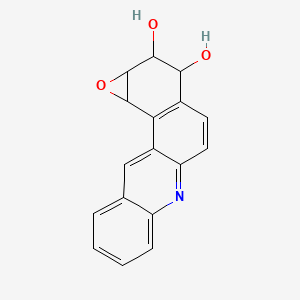
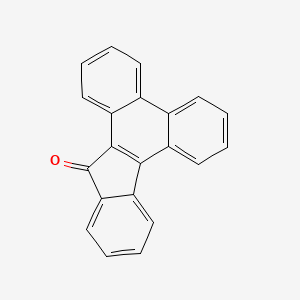

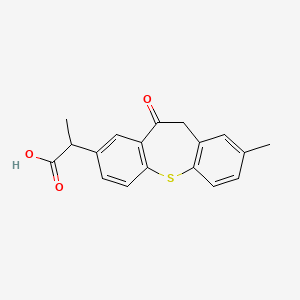

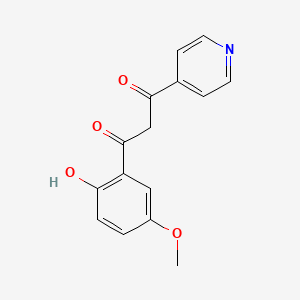
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)

